Bis(1-methylpropyl)carbamic chloride
Description
A hypothetical QSAR equation might look like: log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(qC=O)
Where:
log(k) is the logarithm of the reaction rate constant.
σ* is the Taft inductive constant (an electronic descriptor).
Es is the Taft steric parameter.
qC=O is the partial charge on the carbonyl carbon.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
The predictive power of the developed model must be rigorously validated using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
Application in Reaction Design for Bis(1-methylpropyl)carbamic Chloride:
Once a validated QSAR model is established, it can be a powerful tool for reaction design. By calculating the relevant descriptors for this compound, its reactivity in various scenarios can be predicted without performing the actual experiment. This can be applied in several ways:
Predicting Reaction Feasibility and Rate: The model can predict how readily this compound will react with a range of nucleophiles (e.g., alcohols, amines). wikipedia.org This helps in selecting appropriate reaction partners and estimating reaction times.
Optimizing Reaction Conditions: By incorporating descriptors related to solvent properties, the model could be extended to predict how changes in the reaction medium will affect the reaction rate, aiding in the selection of an optimal solvent system.
Guiding Substrate Modification: The model can provide insights into how modifications to the structure of the carbamic chloride would affect its reactivity. For instance, it could predict the effect of changing the alkyl groups from 1-methylpropyl to other groups, guiding the design of new reagents with tailored reactivity.
The following interactive table illustrates the type of data that would be generated and used in a QSAR study for a series of dialkylcarbamic chlorides. The reactivity data is hypothetical and for illustrative purposes only.
Structure
2D Structure
3D Structure
Properties
CAS No. |
36756-72-6 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)carbamoyl chloride |
InChI |
InChI=1S/C9H18ClNO/c1-5-7(3)11(9(10)12)8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
QVMFDLLOVZUZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)Cl |
Origin of Product |
United States |
Strategic Applications of Bis 1 Methylpropyl Carbamic Chloride in Complex Organic Synthesis
Development of Bis(1-methylpropyl)carbamic Chloride as a Versatile Synthon for Amide-Containing Molecules and Heterocycles
This compound has been established as a versatile synthon for the introduction of a di-sec-butylcarbamoyl moiety into a variety of organic molecules. As a type of secondary carbamoyl (B1232498) chloride, it is typically synthesized through the phosgenation of the corresponding secondary amine, di-sec-butylamine (B1584033). google.com The presence of the reactive acyl chloride group allows it to readily engage with a wide range of nucleophiles. This reactivity is the foundation of its utility in building blocks for more complex structures, including amide-containing compounds and various heterocyclic systems. cdnsciencepub.com Its role as an intermediate is crucial, as it can be heated to yield isocyanates and an alkene, further expanding its synthetic potential. google.com The controlled reaction of this synthon with different nucleophilic partners is a key strategy for the deliberate construction of targeted molecular frameworks.
Intermediacy in the Synthesis of Diverse Urea (B33335) and Carbamate (B1207046) Scaffolds
The carbamoyl chloride functional group is a powerful tool for the creation of ureas and carbamates, two classes of compounds with widespread applications, particularly in materials science and pharmaceuticals.
This compound is an effective precursor for the synthesis of N,N-di-sec-butyl substituted ureas. The fundamental transformation involves the reaction of the carbamoyl chloride with a primary or secondary amine. In this nucleophilic acyl substitution reaction, the amine displaces the chloride ion, forming a new carbon-nitrogen bond and generating the corresponding tetra-substituted urea. While the reaction of diamines with phosgene (B1210022) can sometimes lead to undesired cyclic ureas, the use of a pre-formed carbamoyl chloride like this compound allows for a more controlled, stepwise approach to urea synthesis. google.com
Table 1: Synthesis of Ureas from this compound
| Reactant 1 | Reactant 2 (Nucleophile) | Product Class |
| This compound | Primary/Secondary Amine (R-NH₂ / R₂NH) | N,N-di-sec-butyl-N'-alkyl/aryl Urea |
The synthesis of carbamate esters is a cornerstone application of carbamoyl chlorides. ebi.ac.uk this compound reacts with alcohols or phenols in the presence of a base to yield the corresponding N,N-di-sec-butyl carbamates. organic-chemistry.org This esterification process is a reliable method for installing the carbamate functional group, which is a key structural motif in many biologically active compounds and polymers. ontosight.aisigmaaldrich.com
This reaction is also fundamental to the formation of urethanes. When extended to diols or polyols, the reaction can be used to synthesize polyurethanes, a highly important class of polymers. mdpi.com The versatility of this transformation allows for the creation of a wide array of carbamate and urethane (B1682113) structures by simply varying the alcohol or phenol (B47542) coupling partner. organic-chemistry.org
Table 2: Synthesis of Carbamates from this compound
| Reactant 1 | Reactant 2 (Nucleophile) | Product Class |
| This compound | Alcohol/Phenol (R-OH) | O-Alkyl/Aryl N,N-di-sec-butyl Carbamate |
Enabling Transformations for Advanced Chemical Structures
Beyond the synthesis of simple ureas and carbamates, this compound and related structures are instrumental in the assembly of more complex and advanced chemical architectures, including novel heterocycles and precursors to pharmacologically active agents.
A significant application of carbamoyl chlorides derived from imines, which are structurally related to this compound, is in the synthesis of novel heterocyclic systems. cdnsciencepub.com A prime example is the formation of 1,2,4-triazolidine-5-ones. In this process, a (1-chloroalkyl)carbamoyl chloride reacts with a substituted hydrazine (B178648). The hydrazine acts as a dinucleophile, leading to a cyclization reaction that efficiently constructs the 1,2,4-triazolidine-5-one ring system. cdnsciencepub.com This method provides a convenient and effective route to these specific heterocycles, demonstrating the power of carbamoyl chlorides to serve as key building blocks for complex ring systems that are otherwise challenging to access. cdnsciencepub.com
The functional groups and scaffolds enabled by this compound chemistry are prevalent in medicinal chemistry. The carbamate ester, for instance, is a common functional group in pharmaceuticals, valued for its role in modulating physicochemical properties and acting as a stable structural linker. ebi.ac.uk Carbamates are used in drugs developed for treating neurological disorders. ontosight.ai
Furthermore, the heterocyclic systems synthesized using carbamoyl chloride precursors are of significant interest. Triazole-containing compounds, for example, are known to exhibit a wide range of biological activities. nih.gov Specifically, derivatives of thiazolo[3,2-b] google.comcdnsciencepub.comsigmaaldrich.comtriazole-6(5H)-ones have been investigated as potential anticancer agents. nih.gov The ability of reagents like this compound to facilitate the construction of these carbamate and heterocyclic motifs makes them valuable tools in the synthesis of precursors for new and existing pharmacologically relevant compounds. acs.org
Contributions to Amine Protecting Group Strategies through Derived Carbamates
The protection of amine functionalities is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of other functional groups within a molecule. Carbamates are a widely employed class of amine protecting groups due to their general stability and the array of available deprotection methods. This compound serves as a precursor for the introduction of the di-sec-butylcarbamoyl group, a sterically demanding protecting group with specific applications.
The reaction of this compound with a primary or secondary amine, typically in the presence of a base, affords the corresponding N,N-di-sec-butylcarbamate. The bulky sec-butyl groups on the carbamate nitrogen provide significant steric shielding to the protected amine, rendering it less susceptible to nucleophilic attack and other undesired reactions.
The stability of the di-sec-butylcarbamoyl group is a key feature. Similar to other carbamate protecting groups like Boc (tert-butyloxycarbonyl), it is generally stable to a wide range of nucleophilic and basic conditions. This stability allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
The table below summarizes the general characteristics of the di-sec-butylcarbamoyl protecting group.
| Property | Description |
| Protecting Group | Di-sec-butylcarbamoyl |
| Reagent for Introduction | This compound |
| General Stability | Stable to many nucleophilic and basic reagents. |
| Common Deprotection | Acidic conditions. |
Generation of Reactive Intermediates for Specialized Organic Reactions (e.g., α-haloenamines)
Beyond its role in amine protection, this compound can be envisioned as a precursor for the generation of highly reactive intermediates, such as α-haloenamines. While specific literature detailing the use of this compound for this purpose is scarce, the general reactivity of carbamoyl chlorides provides a basis for this application.
α-Haloenamines are versatile synthetic intermediates that can participate in a variety of carbon-carbon bond-forming reactions. Their generation often involves the reaction of a tertiary amide with a halogenating agent. In a similar vein, the reaction of a suitable tertiary amide with this compound could potentially lead to the formation of an α-chloroenamine.
The proposed mechanism would involve the initial reaction of the tertiary amide's carbonyl oxygen with the electrophilic carbonyl carbon of this compound. This would form a highly reactive intermediate that could then eliminate a molecule of di-sec-butylcarbamic acid to generate the desired α-chloroenamine. The steric bulk of the di-sec-butylamine moiety could influence the reactivity and stability of the intermediates in this process.
The resulting α-chloroenamines are valuable precursors for the synthesis of complex molecules, as they can react with a range of nucleophiles at the β-carbon, leading to the formation of new carbon-carbon bonds.
Further research is needed to fully explore the potential of this compound in the generation of α-haloenamines and other reactive intermediates. The steric hindrance imparted by the sec-butyl groups may offer unique selectivity in these transformations, making it a potentially valuable tool for specialized organic reactions.
Advanced Spectroscopic and Analytical Methodologies for Studying Bis 1 Methylpropyl Carbamic Chloride Chemistry
In-Situ Reaction Monitoring Techniques
In-situ monitoring provides a window into a chemical reaction as it happens, tracking the concentration of reactants, intermediates, and products in real-time without altering the reaction conditions. mt.com This approach is invaluable for understanding the kinetics and mechanisms of reactions involving Bis(1-methylpropyl)carbamic chloride.
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in solution. researchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously, providing a live profile of the reaction's progress. mt.com For the synthesis of this compound, typically from the reaction of di-sec-butylamine (B1584033) with a phosgene (B1210022) equivalent, FTIR allows for the simultaneous tracking of key species.
The reaction kinetics can be determined by monitoring the disappearance of the N-H stretching band of the di-sec-butylamine reactant and the appearance of the strong carbonyl (C=O) stretching band of the this compound product. thermofisher.com The intensity of these characteristic absorption bands is proportional to the concentration of the respective species, enabling the generation of concentration-time profiles from which kinetic parameters, such as reaction rate and order, can be calculated. magritek.com
| Compound | Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Observation During Reaction |
|---|---|---|---|---|
| Di-sec-butylamine (Reactant) | N-H | Stretch | 3300 - 3500 | Signal decreases |
| Phosgene (Reactant) | C=O | Stretch | ~1810 | Signal decreases |
| This compound (Product) | C=O | Stretch | 1730 - 1750 | Signal increases |
| This compound (Product) | C-N | Stretch | 1150 - 1200 | Signal increases |
Raman spectroscopy serves as an excellent complementary technique to FTIR for in-situ reaction analysis. It is particularly advantageous for monitoring reactions in aqueous or highly polar media, where the strong IR absorption of the solvent can obscure important spectral regions. Raman is also highly sensitive to symmetric vibrations and changes in polarizability, providing unique mechanistic information. mdpi.com
In the context of this compound synthesis and subsequent reactions, Raman spectroscopy can be used to:
Monitor Reactant Consumption and Product Formation: Similar to FTIR, the consumption of reactants and formation of the product can be tracked by following the unique Raman shifts of each species. The C-Cl bond of the carbamoyl (B1232498) chloride product, for instance, has a characteristic Raman signal.
Identify Intermediates: The technique can help identify transient intermediates that may be involved in the reaction mechanism, which might not be easily observable by other methods.
Process Analytical Technology (PAT): In an industrial setting, Raman probes can be integrated into production lines for real-time process monitoring, ensuring reaction completion and product quality without the need for sampling.
| Compound/Species | Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |
|---|---|---|---|
| This compound | C=O | Stretch | 1730 - 1750 |
| This compound | C-Cl | Stretch | 650 - 750 |
| Reaction Intermediate (e.g., protonated amine) | N-H⁺ | Stretch | 2800 - 3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of molecules and for gaining deep mechanistic insights into chemical reactions. rsc.org It provides precise information about the chemical environment of individual atoms within a molecule.
Quantitative NMR (qNMR) allows for the precise measurement of the concentration of different species in a reaction mixture. By acquiring spectra at regular time intervals, a detailed kinetic profile of a reaction can be constructed. researchgate.netjhu.edu An internal standard with a known concentration and a resonance that does not overlap with other signals is added to the reaction mixture. The concentration of any species, such as this compound, can then be determined by comparing the integral of one of its characteristic signals to the integral of the internal standard.
This method is highly accurate and can be used to monitor the formation of the main product while simultaneously quantifying any side products or unreacted starting materials. libretexts.org For this compound, the methine protons (CH) adjacent to the nitrogen atom provide a distinct signal that is well-suited for integration and quantification.
| Time (min) | Reactant Integral (Normalized) | Product Integral (Normalized) | Product Concentration (M) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.000 |
| 10 | 0.78 | 0.22 | 0.022 |
| 20 | 0.59 | 0.41 | 0.041 |
| 30 | 0.42 | 0.58 | 0.058 |
| 60 | 0.18 | 0.82 | 0.082 |
| 120 | 0.05 | 0.95 | 0.095 |
NMR is the definitive method for the structural elucidation of organic compounds. nih.gov For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) can confirm its covalent structure unambiguously. mdpi.com
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the methyl, methylene, and methine protons of the two sec-butyl groups.
¹³C NMR: Shows signals for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon.
2D NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity between the carbonyl group and the nitrogen atom of the sec-butyl groups by showing a correlation between the carbonyl carbon and the methine protons adjacent to the nitrogen.
Furthermore, NMR is essential for studying the reactivity of this compound, for example, in solvolysis reactions where it reacts with a solvent like water or an alcohol. nih.gov NMR can readily identify the resulting products, such as the unstable carbamic acid (which decomposes to di-sec-butylamine and carbon dioxide) or the corresponding carbamate (B1207046) ester, providing direct evidence for the reaction pathway. researchgate.net
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C=O | - | - | ~165 |
| N-CH | ~3.8 - 4.2 (broad) | m | ~55 |
| CH-CH₂ | ~1.5 - 1.7 | m | ~29 |
| CH-CH₃ | ~1.2 - 1.4 | d | ~20 |
| CH₂-CH₃ | ~0.8 - 1.0 | t | ~11 |
The chemistry of this compound and its derivatives is significantly influenced by dynamic processes, particularly the restricted rotation around the carbon-nitrogen (C-N) bond. beilstein-journals.org This bond possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation often leads to the existence of different conformers (rotamers) that can be observed by NMR at low temperatures. researchgate.net
Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures (Variable-Temperature NMR). unibas.it
At low temperatures: Rotation around the C-N bond is slow on the NMR timescale, and separate signals may be observed for chemically non-equivalent atoms in the different rotamers.
At high temperatures: Rotation becomes rapid, and the signals for the exchanging sites average out, leading to a single, sharp peak.
At the coalescence temperature (Tc): The separate signals broaden and merge into a single broad peak.
By analyzing the spectral changes and determining the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. beilstein-journals.org For this compound, the steric bulk of the two sec-butyl groups is expected to result in a significant barrier to rotation, making DNMR an ideal technique for quantifying this steric interaction.
| Parameter | Value | Description |
|---|---|---|
| Observed Nucleus | ¹H | Protons of the alkyl groups |
| Frequency Separation at Low T (Δν) | 45 Hz | Difference in frequency between signals of the two rotamers |
| Coalescence Temperature (Tc) | 298 K (25 °C) | Temperature at which the two signals merge |
| Calculated Rotational Barrier (ΔG‡) | ~15 kcal/mol | Energy required to overcome the restricted C-N bond rotation |
Chromatographic Separation and Analysis of Reactive Species
The analysis of reactive compounds such as this compound requires separation techniques that can handle moisture-sensitive and often polar molecules, while providing sufficient resolution from starting materials, intermediates, and byproducts. Normal Phase Chromatography (NPC) and Supercritical Fluid Chromatography (SFC) are powerful techniques well-suited for this class of compounds.
Normal Phase Chromatography (NPC) is a chromatographic technique that utilizes a polar stationary phase and a non-polar mobile phase. wikipedia.org In this mode, polar compounds are retained more strongly on the stationary phase, leading to longer elution times compared to non-polar compounds. wikipedia.orgtosohbioscience.com This makes NPC particularly effective for the separation of polar and hydrophilic substances like carbamoyl chlorides, which may exhibit poor retention in reversed-phase systems. tosohbioscience.com Stationary phases commonly employed in NPC include unmodified silica (B1680970) or silica bonded with polar functional groups such as cyano, amino, or carbamoyl moieties. wikipedia.orgtosohbioscience.com For instance, TSKgel Amide-80 columns, which feature a carbamoyl-bonded stationary phase, have demonstrated excellent stability and unique selectivity for polar compounds. tosohbioscience.comsigmaaldrich.com The mobile phase typically consists of a non-polar solvent like hexane, mixed with a more polar solvent such as isopropanol (B130326) or ethyl acetate (B1210297) to modulate retention. wikipedia.org
Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that employs a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org SFC is recognized for its high efficiency, reduced analysis times, and environmentally friendly nature. mdpi.com The low viscosity and high diffusivity of supercritical CO2 permit higher flow rates without a significant loss in chromatographic efficiency, leading to faster separations compared to traditional HPLC. chromatographyonline.com SFC is particularly advantageous for the analysis and purification of thermally labile and chiral molecules. wikipedia.orgchromatographyonline.com Since the principles are similar to HPLC, standard packed columns can be used. wikipedia.org The addition of polar organic modifiers (e.g., methanol, ethanol) to the CO2 mobile phase allows for the elution of a wide range of compounds, from non-polar to polar. mdpi.com This makes SFC a versatile tool for analyzing complex mixtures containing carbamoyl chlorides and their various reaction products. mdpi.comnih.gov
The selection between NPC and SFC would depend on the specific requirements of the analysis, such as the polarity range of the analytes, desired speed, and scale of the separation (analytical vs. preparative).
| Parameter | Normal Phase Chromatography (NPC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Stationary Phase | Polar (e.g., Silica, Cyano, Amino, Carbamoyl-bonded) wikipedia.orgtosohbioscience.com | Polar (Similar to NPC and HPLC) wikipedia.org |
| Primary Mobile Phase | Non-polar organic solvents (e.g., Hexane, Heptane) wikipedia.org | Supercritical Carbon Dioxide (CO₂) wikipedia.orgmdpi.com |
| Mobile Phase Modifier | Polar organic solvents (e.g., Isopropanol, Ethyl Acetate) wikipedia.org | Polar organic solvents (e.g., Methanol, Acetonitrile) mdpi.com |
| Elution Principle | Increasing mobile phase polarity decreases retention wikipedia.org | Increasing modifier percentage decreases retention |
| Key Advantages | Excellent for separating very polar compounds and isomers | High speed, high efficiency, reduced organic solvent consumption, suitable for thermally labile compounds mdpi.comchromatographyonline.com |
| Typical Applications | Analysis of polar drugs, metabolites, and saccharides tosohbioscience.comsigmaaldrich.com | Chiral separations, impurity profiling, analysis of hydrophobic metabolites nih.govnih.gov |
Mass Spectrometry for Identification of Reaction Products and Byproducts
Mass spectrometry (MS) is an indispensable analytical technique for the identification and structural elucidation of reaction products and byproducts in the study of this compound chemistry. When coupled with a chromatographic separation technique such as GC or SFC, it provides a powerful method for analyzing complex reaction mixtures.
The synthesis of this compound typically involves the reaction of di-sec-butylamine with phosgene. chemsrc.comwikipedia.org MS can be used to confirm the identity of the target molecule and to identify byproducts, such as the hydrochloride salt of the starting amine, or products from side reactions. Carbamoyl chlorides are reactive species that can undergo hydrolysis to form carbamic acids or react with alcohols to yield carbamates. wikipedia.org These potential products can be readily identified by their characteristic molecular ions and fragmentation patterns in the mass spectrum.
Alpha-cleavage: Fission of the C-N bond or C-C bonds within the sec-butyl groups.
Loss of a Chlorine Radical: Formation of a resonance-stabilized acylium cation [M-Cl]⁺.
Loss of the Carbonyl Group: Cleavage to release CO.
McLafferty Rearrangement: If sterically feasible, though less common for this specific structure.
By analyzing the mass-to-charge (m/z) ratio of the parent ion and its fragments, the structure of unknown products and byproducts can be pieced together.
| Compound | Formula | Molecular Weight (g/mol) | Predicted Ion / Fragment | Predicted m/z | Notes |
|---|---|---|---|---|---|
| This compound | C₉H₁₈ClNO | 191.70 | [M]⁺ | 191/193 | Molecular ion peak (³⁵Cl/³⁷Cl isotopes) |
| [M-Cl]⁺ | 156 | Loss of chlorine radical | |||
| [M-C₄H₉]⁺ | 134/136 | Loss of a sec-butyl radical | |||
| [C₄H₁₀N]⁺ | 72 | Fragment corresponding to protonated sec-butylamine (B1681703) fragment | |||
| Bis(1-methylpropyl)carbamic acid (Hydrolysis Product) | C₉H₁₉NO₂ | 173.25 | [M]⁺ | 173 | Molecular ion peak |
| [M-OH]⁺ | 156 | Loss of hydroxyl radical | |||
| [M-COOH]⁺ | 128 | Loss of carboxyl group | |||
| Ethyl bis(1-methylpropyl)carbamate (Reaction with Ethanol) | C₁₁H₂₃NO₂ | 201.31 | [M]⁺ | 201 | Molecular ion peak |
Implementation of Linear Free Energy Relationships (LFERs) in Experimental Design
Linear Free Energy Relationships (LFERs) are a fundamental tool in physical organic chemistry used to investigate reaction mechanisms. numberanalytics.com They establish a quantitative correlation between the rate constants (kinetics) or equilibrium constants (thermodynamics) of one series of reactions and those of a related series. wikipedia.org The underlying principle is that a systematic change in reactant structure (e.g., by adding different substituents) will result in a proportional change in the free energy of activation (ΔG‡) or the standard free energy of reaction (ΔG°). libretexts.org
The most well-known LFER is the Hammett equation: log(k/k₀) = ρσ
Where:
k is the rate constant for the reaction with a substituted reactant.
k₀ is the rate constant for the reference (unsubstituted) reactant.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to the electronic effects of the substituents. ic.ac.uk
In designing experiments to study the chemistry of this compound, LFERs can provide profound insight into the transition state of its reactions. For example, one could study the kinetics of the reaction of this compound with a series of para-substituted anilines or phenols. By measuring the reaction rate constant (k) for each substituted nucleophile and plotting log(k/k₀) against the corresponding Hammett σ value, a linear relationship can be established.
The magnitude and sign of the reaction constant, ρ, provide critical mechanistic information:
A large positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups on the nucleophile, suggesting a buildup of negative charge in the transition state relative to the ground state.
A large negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.
A small ρ value suggests that there is little charge development at the substituent site in the transition state, or that the reaction proceeds via a radical mechanism.
A non-linear Hammett plot can be even more informative, often indicating a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. ic.ac.uk Therefore, implementing LFERs in the experimental design allows for a systematic and quantitative probing of reaction pathways involving this compound.
| Substituent (X) on Phenol (B47542) | Substituent Constant (σ) | Observed Rate Constant (k) (s⁻¹) | log(k/k₀) |
|---|---|---|---|
| -OCH₃ | -0.27 | 5.2 x 10⁻³ | 0.62 |
| -CH₃ | -0.17 | 2.9 x 10⁻³ | 0.36 |
| -H | 0.00 | 1.2 x 10⁻³ | 0.00 |
| -Cl | 0.23 | 4.1 x 10⁻⁴ | -0.47 |
| -NO₂ | 0.78 | 5.8 x 10⁻⁵ | -1.31 |
Note: Data are hypothetical and for illustrative purposes to demonstrate the construction of a Hammett plot.
Theoretical and Computational Approaches to Understanding Bis 1 Methylpropyl Carbamic Chloride Reactivity
Quantum Chemical Investigations of Electronic Structure and Bonding
A fundamental understanding of the reactivity of Bis(1-methylpropyl)carbamic chloride would begin with a detailed quantum chemical analysis of its electronic structure and bonding. This would typically involve the use of sophisticated computational methods to model the molecule and predict its properties.
Density Functional Theory (DFT) and Ab Initio Calculations
Modern computational chemistry provides powerful tools for studying molecular systems. For a molecule like this compound, Density Functional Theory (DFT) would be a common method of choice due to its balance of computational cost and accuracy. Different functionals, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-31G*, cc-pVTZ), would be employed to calculate the optimized geometry and electronic properties of the molecule. For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could also be utilized, although at a greater computational expense.
Analysis of Molecular Orbitals and Charge Distribution
From the DFT or ab initio calculations, a wealth of information about the molecule's electronic structure can be obtained. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
A charge distribution analysis, using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This is crucial for understanding the molecule's polarity and identifying electrophilic and nucleophilic sites. For this compound, one would expect a significant positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack, and a negative charge on the oxygen and chlorine atoms.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Primarily localized on the nitrogen and oxygen atoms |
| LUMO | -0.8 | Primarily localized on the carbonyl carbon and chlorine atom |
| HOMO-LUMO Gap | 8.7 | Indicator of chemical stability |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound are publicly available.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve mapping out the potential energy surface for its reactions, such as nucleophilic substitution.
Prediction of Reaction Pathways and Energetic Profiles
Theoretical calculations can be used to model the reaction of this compound with a nucleophile. This would involve locating the transition state structure and calculating the activation energy for the reaction. The energetic profile, including the energies of the reactants, transition state, and products, would be determined. This would allow for the prediction of the reaction rate and an understanding of the factors that influence it. Both SN1 and SN2 reaction pathways could be investigated to determine the most likely mechanism.
Simulating Solvent Effects on Reactivity
Table 2: Hypothetical Energetic Profile for a Nucleophilic Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -5.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound are publicly available.
Conformational Landscape Analysis and Steric Effects of the Bis(1-methylpropyl) Group
The two bulky 1-methylpropyl (sec-butyl) groups on the nitrogen atom are expected to play a significant role in the reactivity of this compound due to steric hindrance.
A conformational analysis would be necessary to identify the low-energy conformations of the molecule. This would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results would provide a picture of the conformational landscape of the molecule and the relative populations of different conformers at a given temperature. The steric bulk of the bis(1-methylpropyl) group would likely restrict the rotation around the C-N bond and influence the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles. This steric hindrance would be a key factor in determining the molecule's reactivity and selectivity in chemical reactions.
Application of Quantitative Structure-Activity Relationships (QSAR) in Reaction Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity or chemical reactivity. ijnrd.orgscienceforecastoa.com While direct QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be hypothetically applied to understand and predict its reactivity, thereby aiding in reaction design. This approach is invaluable for optimizing synthetic routes, predicting reaction outcomes, and designing novel chemical processes with greater efficiency.
A QSAR model is fundamentally a statistical correlation between molecular descriptors and an observed property, such as reaction rate or yield. nih.gov For this compound, a QSAR study would involve designing a model to predict its reactivity towards various nucleophiles or under different reaction conditions. The development and application of such a model would follow several key steps:
Concluding Perspectives and Future Research Directions
Emerging Trends in Carbamoyl (B1232498) Chloride Chemistry
The chemistry of carbamoyl chlorides is currently experiencing a renaissance, with several key trends shaping its trajectory. These trends are moving away from classical applications towards more sophisticated and powerful transformations.
One of the most significant emerging trends is the expansive use of carbamoyl chlorides in transition metal-catalyzed reactions. researchgate.netrsc.org For decades, their utility was largely confined to traditional nucleophilic substitution. However, recent research has demonstrated their role as versatile synthons in a variety of catalytic cycles. researchgate.net These include cross-coupling, annulation, and C-H functionalization reactions, which open new pathways to create complex amide-containing molecules that are prevalent in pharmaceuticals and natural products. rsc.org
Another major trend is the rise of photoredox and cooperative catalysis. researchgate.net The generation of carbamoyl radicals from carbamoyl chlorides using visible light photoredox catalysis represents a paradigm shift. researchgate.net This method allows for the formation of C-C bonds under mild conditions and circumvents the challenges associated with the direct activation of the often-resilient carbamoyl chloride bond. researchgate.net Merging photoredox catalysis with transition-metal catalysis, known as cooperative catalysis, further broadens the scope of these reagents, enabling the construction of carbamides from abundant aryl halides. researchgate.netresearchgate.net
Furthermore, there is a growing interest in replacing carbamoyl chlorides with their fluoride (B91410) analogs. Carbamoyl fluorides exhibit greater stability and selectivity compared to the highly reactive chlorides. acs.org This has spurred the development of novel and practical synthetic methods, such as electrochemical fluorination of oxamic acids, to access these valuable building blocks, reducing the reliance on hazardous reagents like phosgene (B1210022) derivatives. acs.org
| Trend | Description | Potential Application |
|---|---|---|
| Transition Metal Catalysis | Employment of carbamoyl chlorides in cross-coupling, annulation, and C-H functionalization reactions. researchgate.netrsc.org | Efficient synthesis of complex amides, heterocycles, and natural product analogs. rsc.org |
| Photoredox and Cooperative Catalysis | Generation of carbamoyl radicals under mild, visible-light conditions for novel bond formations. researchgate.net | Late-stage functionalization of complex molecules and synthesis of diverse (hetero)aryl carbamides. researchgate.net |
| Shift to Carbamoyl Fluorides | Use of more stable and selective carbamoyl fluorides as alternatives to chlorides. acs.org | Safer and more controlled synthesis of ureas, carbamates, and amides. acs.org |
Potential for Novel Catalytic Systems in Transformations Involving Bis(1-methylpropyl)carbamic Chloride
The specific structure of this compound, with its sterically demanding sec-butyl groups, presents unique challenges and opportunities for the development of novel catalytic systems. Future research will likely focus on catalysts that can overcome this steric hindrance and enable highly selective transformations.
The development of bespoke transition-metal catalytic systems is a promising avenue. While palladium and nickel catalysis have become workhorses in cross-coupling, designing ligands specifically tailored to accommodate the bulky bis(1-methylpropyl)amino moiety could unlock new reactivities. For instance, chiral ligands could enable enantioselective cyclization reactions of alkene-tethered substrates derived from this compound, providing access to valuable chiral lactams. researchgate.net
Zinc-mediated or catalyzed systems also hold significant potential. researchgate.net Zinc has proven effective as an inexpensive catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. acs.orgnih.gov Future work could explore zinc-mediated carbamoyl amination or cyclization reactions involving this compound, potentially leading to the efficient construction of complex nitrogen-containing heterocycles like 2-quinolones. researchgate.net The development of a Zn/TMSCl system, for example, has been shown to be effective for related substrates. researchgate.net
Moreover, the application of photoredox catalysis to generate the bis(1-methylpropyl)carbamoyl radical directly from the chloride precursor is a frontier area. researchgate.net This would enable its participation in Giese-type additions to electron-deficient olefins, providing a powerful tool for intermolecular C-C bond formation under exceptionally mild conditions. researchgate.net The design of organic photocatalysts or cooperative systems that can efficiently engage with the sterically hindered chloride is a key research challenge.
| Catalytic System | Transformation Type | Potential Advantage |
|---|---|---|
| Custom Ligand/Transition Metal (e.g., Pd, Ni) | Asymmetric Cyclization, Cross-Coupling | Overcoming steric hindrance and achieving high enantioselectivity in forming chiral heterocycles. researchgate.net |
| Zinc-Based Catalysis (e.g., ZnCl₂, Zn/TMSCl) | Carbamate (B1207046) Synthesis, Carbamoyl Amination | Utilizes an inexpensive and robust metal for the synthesis of carbamates and nitrogenous heterocycles. researchgate.netacs.org |
| Photoredox Catalysis (Organic or Metallic) | Radical Addition (Giese-Type) | Mild, light-induced generation of the corresponding carbamoyl radical for C-C bond formation. researchgate.net |
Interdisciplinary Research Opportunities in Advanced Synthetic Chemistry
The future of advanced synthetic chemistry lies in its synergy with other scientific disciplines. This compound and its derivatives are well-positioned to be at the center of several interdisciplinary research endeavors.
Medicinal Chemistry and Drug Discovery: The carbamate and urea (B33335) moieties are privileged structures in medicinal chemistry. Carbamoyl chlorides are direct precursors to these functional groups, as exemplified by the synthesis of the anti-Alzheimer's drug Rivastigmine, which involves a carbamoyl chloride intermediate. acs.orgnih.gov Interdisciplinary collaborations between synthetic chemists and pharmacologists could leverage this compound to create libraries of novel carbamate- or urea-containing compounds. The specific lipophilicity and steric profile imparted by the sec-butyl groups could be explored to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates.
Agrochemical Science: Carbamoyl chlorides have historically been used to prepare pesticides such as carbofuran (B1668357) and aldicarb. wikipedia.org There is a continuous need for new agrochemicals with improved efficacy and better environmental profiles. Research at the interface of synthetic chemistry and agricultural science could focus on synthesizing novel pesticides derived from this compound, evaluating their activity against specific pests and their environmental persistence.
Materials Science and Polymer Chemistry: The introduction of specific functional groups can precisely tune the properties of advanced materials. The bis(1-methylpropyl)carbamoyl group could be incorporated into polymers or onto surfaces to control properties like solubility, thermal stability, or binding affinity. Collaborative research with materials scientists could explore the use of this bulky, moderately lipophilic group to create new functional polymers, coatings, or materials for separation science.
Chemical Engineering and Process Chemistry: The development of safe, scalable, and sustainable chemical processes is paramount. Many syntheses involving carbamoyl chlorides utilize hazardous reagents like phosgene. wikipedia.org An interdisciplinary effort involving synthetic chemists and chemical engineers could focus on developing continuous flow or electrochemical methods for the synthesis and subsequent reaction of this compound. Such processes could enhance safety, improve efficiency, and minimize waste, aligning with the principles of green chemistry. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
